N-cyclopentyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide
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Overview
Description
N-cyclopentyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopentyl group attached to a piperazine ring, which is further substituted with a 6-methylpyrimidin-4-yl group and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine core. One common approach is to react piperazine with an appropriate halogenated precursor to introduce the cyclopentyl and pyrimidinyl groups. The reaction conditions often require the use of strong bases or acids, depending on the specific reagents involved.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The choice of solvents, temperature, and pressure are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
N-cyclopentyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-cyclopentyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide exerts its effects involves binding to specific molecular targets. The compound may interact with enzymes or receptors, leading to downstream effects in biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-cyclopentyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide can be compared to other similar compounds, such as:
N-cyclopentyl-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide: A structurally related compound with a different position of the methyl group on the pyrimidinyl ring.
N-cyclopentyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxylic acid: A derivative with a carboxylic acid group instead of a carboxamide group.
Properties
IUPAC Name |
N-cyclopentyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O/c1-12-10-14(17-11-16-12)19-6-8-20(9-7-19)15(21)18-13-4-2-3-5-13/h10-11,13H,2-9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OESUMBYIROZSCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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